molecular formula C20H22Cl2N2O3S B3548792 N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3548792
M. Wt: 441.4 g/mol
InChI Key: BQCLXYGOQVTMCO-UHFFFAOYSA-N
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Description

N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

N-benzyl-2,5-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3S/c21-17-9-10-18(22)19(13-17)28(26,27)24(14-16-7-3-1-4-8-16)15-20(25)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCLXYGOQVTMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the dichlorinated benzyl intermediate with a sulfonyl chloride derivative under basic conditions.

    Piperidinyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibiotic and antifungal agent due to its sulfonamide moiety.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, with a simpler structure compared to the compound .

    Sulfisoxazole: A sulfonamide with a similar antibacterial spectrum but different pharmacokinetic properties.

Uniqueness

N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is unique due to its dichloro substitutions and piperidinyl moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. These structural features may enhance its binding affinity to molecular targets and improve its efficacy as an antibacterial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2,5-dichloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

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